Synthesis of Glycoursodeoxycholic Acid-d5: A Technical Guide
Synthesis of Glycoursodeoxycholic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthesis route for Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a stable isotope-labeled version of Glycoursodeoxycholic Acid. GUDCA is the glycine conjugate of the secondary bile acid, ursodeoxycholic acid (UDCA). Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This guide provides a detailed, plausible synthetic pathway, including experimental protocols and data presentation, based on established chemical transformations of bile acids.
Overview of the Synthetic Strategy
The synthesis of Glycoursodeoxycholic Acid-d5 can be conceptually divided into two main stages:
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Preparation of the Deuterated Precursor, Ursodeoxycholic Acid-d5 (UDCA-d5): This stage focuses on the introduction of five deuterium atoms into the ursodeoxycholic acid scaffold. A plausible and efficient strategy involves the synthesis of a 7-keto intermediate, which allows for deuterium exchange at the α-positions, followed by stereoselective reduction to the desired 7β-hydroxyl group.
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Conjugation with Glycine: The deuterated ursodeoxycholic acid (UDCA-d5) is then conjugated with glycine at the C-24 carboxylic acid position via an N-acyl amidation reaction to yield the final product, Glycoursodeoxycholic Acid-d5.
The proposed location for the five deuterium atoms is at the C2, C4, and C6 positions, based on the potential for enolization and deuterium exchange alpha to the 3-oxo and 7-oxo intermediates.
Detailed Synthesis Pathway
The proposed multi-step synthesis commences from the readily available chenodeoxycholic acid (CDCA).
Experimental Protocols
The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations in bile acid chemistry.
Synthesis of Ursodeoxycholic Acid-d5 (UDCA-d5)
Step 1: Esterification of Chenodeoxycholic Acid (CDCA)
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Protocol: To a solution of Chenodeoxycholic Acid (1.0 eq) in methanol (10 vol), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl Chenodeoxycholate.
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Expected Yield: >95%
Step 2: Selective Oxidation of Methyl Chenodeoxycholate
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Protocol: Methyl Chenodeoxycholate (1.0 eq) is dissolved in a mixture of dichloromethane and water. N-Bromosuccinimide (NBS, 1.1 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 3α-hydroxy-7-oxo-5β-cholanoate.
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Expected Yield: 85-90%
Step 3: Oxidation of the 3-Hydroxyl Group
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Protocol: To a solution of Methyl 3α-hydroxy-7-oxo-5β-cholanoate (1.0 eq) in acetone at 0 °C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 1 hour. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to afford Methyl 3-oxo-7-oxo-5β-cholanoate.
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Expected Yield: >90%
Step 4: Deuterium Exchange
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Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate (1.0 eq) is dissolved in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The mixture is stirred at room temperature for 24-48 hours to allow for complete deuterium exchange at the α-positions to both carbonyl groups. The reaction is then neutralized with DCl in D₂O and extracted with ethyl acetate. The organic layer is washed with D₂O, dried, and concentrated to yield Methyl 3-oxo-7-oxo-5β-cholanoate-d5. The extent of deuteration should be monitored by mass spectrometry.
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Expected Isotopic Purity: >98% d5
Step 5: Stereoselective Reduction
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Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate-d5 (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and dilute HCl. The organic layer is washed with brine, dried, and concentrated. The resulting mixture of diastereomers is purified by column chromatography to isolate the desired 3α,7β-dihydroxy isomer, Ursodeoxycholic Acid-d5 Methyl Ester.
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Expected Yield: 60-70% of the desired isomer.
Step 6: Hydrolysis
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Protocol: Ursodeoxycholic Acid-d5 Methyl Ester (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give Ursodeoxycholic Acid-d5 (UDCA-d5).
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Expected Yield: >95%
Conjugation of UDCA-d5 with Glycine
Step 7: N-Acyl Amidation
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Protocol: To a solution of Ursodeoxycholic Acid-d5 (1.0 eq) and Glycine Ethyl Ester hydrochloride (1.2 eq) in anhydrous dichloromethane, is added N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 1.2 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours to hydrolyze the ethyl ester. The methanol is evaporated, and the aqueous solution is acidified with HCl. The product is extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification by column chromatography or preparative HPLC affords Glycoursodeoxycholic Acid-d5.
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Expected Yield: 70-80%
Data Presentation
The following tables summarize the expected analytical data for the key compounds in the synthesis.
Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ ppm) | Expected Mass Spectrum (m/z) |
| Methyl 3-oxo-7-oxo-5β-cholanoate | C₂₅H₃₆O₄ | 400.55 | Absence of hydroxyl protons, presence of methyl ester singlet (~3.67) | [M+H]⁺ 401.26 |
| Ursodeoxycholic Acid-d5 (UDCA-d5) | C₂₄H₃₅D₅O₄ | 397.61 | Absence of signals for protons at C2, C4, and C6 positions, characteristic signals for 3α-H and 7β-H. | [M-H]⁻ 396.32 |
| Glycoursodeoxycholic Acid-d5 | C₂₆H₃₈D₅NO₅ | 454.67 | Characteristic signals for glycine moiety, absence of signals for protons at C2, C4, and C6. | [M-H]⁻ 453.35 |
Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of Glycoursodeoxycholic Acid-d5.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic route for Glycoursodeoxycholic Acid-d5. The described pathway utilizes established chemical reactions in steroid chemistry to achieve the desired deuteration and subsequent conjugation with glycine. The detailed protocols and expected data serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis, enabling the synthesis of a critical internal standard for quantitative studies. It is important to note that optimization of reaction conditions and purification procedures may be necessary to achieve the desired yields and purity.
